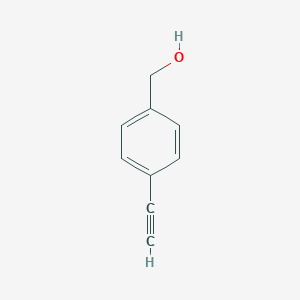

(4-ethynylphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-ethynylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O/c1-2-8-3-5-9(7-10)6-4-8/h1,3-6,10H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCZORVSTESPHCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70457502 | |

| Record name | 4-Ethynylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10602-04-7 | |

| Record name | 4-Ethynylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70457502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-ethynylphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-Ethynylphenyl)methanol: A Technical Guide for Researchers and Drug Development Professionals

Abstract

(4-Ethynylphenyl)methanol, a versatile bifunctional molecule with the chemical formula C₉H₈O, has emerged as a critical building block in modern medicinal chemistry and materials science.[1][2] Its unique structure, featuring a reactive ethynyl group and a modifiable hydroxymethyl group, makes it an invaluable component in the synthesis of complex molecular architectures. This technical guide provides an in-depth overview of this compound, including its chemical properties, detailed synthesis protocols, and its significant applications in the development of Proteolysis Targeting Chimeras (PROTACs) and bioconjugation via click chemistry. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Data

This compound is a white to yellow-brown solid at room temperature.[2] Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₉H₈O | [1][2] |

| Molecular Weight | 132.16 g/mol | [2] |

| CAS Number | 10602-04-7 | [1][2] |

| IUPAC Name | This compound | [2] |

| Melting Point | 40-44 °C | |

| Boiling Point | Not available | |

| SMILES | C#CC1=CC=C(C=C1)CO | [1] |

| InChI | InChI=1S/C9H8O/c1-2-8-3-5-9(7-10)6-4-8/h1,3-6,10H,7H2 | [2] |

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through a Sonogashira cross-coupling reaction.[3] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. A typical synthetic route involves the coupling of a protected alkyne, such as trimethylsilylacetylene, with a substituted benzyl alcohol, like 4-iodobenzyl alcohol, followed by deprotection of the silyl group.

Experimental Protocol: Sonogashira Coupling and Deprotection

This protocol outlines a two-step synthesis of this compound from 4-iodobenzyl alcohol and trimethylsilylacetylene.

Step 1: Sonogashira Coupling of 4-Iodobenzyl Alcohol and Trimethylsilylacetylene

-

Materials:

-

4-Iodobenzyl alcohol

-

Trimethylsilylacetylene

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Anhydrous triethylamine (Et₃N)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethylformamide (DMF))

-

-

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodobenzyl alcohol (1 equivalent), Pd(PPh₃)₂Cl₂ (e.g., 2-5 mol%), CuI (e.g., 2-5 mol%), and PPh₃ (e.g., 4-10 mol%).

-

Add the anhydrous solvent and anhydrous triethylamine.

-

Add trimethylsilylacetylene (e.g., 1.1-1.5 equivalents) dropwise to the stirred solution.

-

Heat the reaction mixture to a specified temperature (e.g., 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product, (4-((trimethylsilyl)ethynyl)phenyl)methanol, by flash column chromatography on silica gel.[4]

-

Step 2: Deprotection of the Trimethylsilyl Group

-

Materials:

-

(4-((trimethylsilyl)ethynyl)phenyl)methanol

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

-

Procedure:

-

Dissolve the silylated intermediate in methanol.[5]

-

Add potassium carbonate (a catalytic amount is often sufficient) to the solution.[5]

-

Stir the mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.[5]

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound.

-

If necessary, further purify the product by column chromatography.

-

Applications in Drug Discovery and Development

The unique bifunctional nature of this compound makes it a highly valuable linker in the development of novel therapeutics, particularly in the fields of targeted protein degradation and bioconjugation.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[6] A PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. This compound is an excellent candidate for incorporation into these linkers, providing a rigid and synthetically tractable scaffold.[7] The alkyne group can be readily functionalized, for example, through a click reaction, to attach the E3 ligase ligand.

The efficacy of PROTACs is often quantified by their DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values. While specific PROTACs utilizing a this compound linker are proprietary, the following table presents data for various PROTACs to illustrate the typical range of activities achieved.

| PROTAC | Target Protein | E3 Ligase Ligand | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |

| Compound 27 | BRD4 | CRBN | - | - | [8] |

| Compound 28 | BRD4 | CRBN | - | - | [8] |

| Compound 29 | BRD4 | CRBN | - | - | [8] |

| Compound 34 | BRD4 | CRBN | 60 | - | [8] |

| Compound 37 | BRD4 | CRBN | 62 | - | [8] |

| CP1 | DAPK1 | - | 119.6 | - | [9] |

Note: The linkers in the cited PROTACs may not be derived from this compound but serve to demonstrate the potency of this therapeutic modality.

Click Chemistry and Bioconjugation

The terminal alkyne of this compound is a perfect handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[10] This reaction is highly efficient, specific, and biocompatible, making it ideal for bioconjugation applications.[10] this compound and its derivatives can be used to label biomolecules, such as proteins and nucleic acids, with probes for imaging or to construct antibody-drug conjugates (ADCs).

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for a CuAAC reaction between an alkyne-functionalized molecule derived from this compound and an azide-containing biomolecule or probe.

-

Materials:

-

Alkyne-functionalized molecule (1 equivalent)

-

Azide-containing molecule (1-1.2 equivalents)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

-

Solvent (e.g., water, DMSO, or a mixture)

-

-

Procedure:

-

Prepare a stock solution of the alkyne-functionalized molecule.

-

Prepare a stock solution of the azide-containing molecule.

-

In a reaction vessel, combine the alkyne and azide solutions.

-

Prepare a fresh solution of the copper catalyst by mixing CuSO₄ and the ligand (THPTA or TBTA).

-

Add the copper catalyst solution to the alkyne/azide mixture.

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.

-

Upon completion, the product can be purified by methods appropriate for the specific conjugate, such as precipitation, dialysis, or chromatography.[11][12][13]

-

Conclusion

This compound is a cornerstone molecule for chemists and drug developers, offering a gateway to a vast array of complex and functionally diverse molecules. Its straightforward synthesis via the robust Sonogashira coupling and the bioorthogonal reactivity of its alkyne group in click chemistry reactions have solidified its importance in the construction of advanced therapeutics like PROTACs and sophisticated bioconjugates. The detailed protocols and data presented in this guide aim to facilitate its broader application and inspire further innovation in the fields of chemical biology and medicinal chemistry.

References

- 1. a2bchem.com [a2bchem.com]

- 2. This compound | C9H8O | CID 11170993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 4-ETHYNYLBENZYL ALCOHOL 97 synthesis - chemicalbook [chemicalbook.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. Design, synthesis and biological evaluation of new bifunctional chemical degrader molecules (PROTACs) targeting hypoxia signalling pathway [iris.unime.it]

- 7. medchemexpress.com [medchemexpress.com]

- 8. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of death-associated protein kinase 1 PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Click Chemistry [organic-chemistry.org]

- 11. metabion.com [metabion.com]

- 12. broadpharm.com [broadpharm.com]

- 13. confluore.com [confluore.com]

physical properties of 4-ethynylbenzyl alcohol

An In-depth Technical Guide to the Physical Properties of 4-Ethynylbenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known . The information is curated for professionals in research and development who require precise data for experimental design, synthesis, and drug development applications. This document summarizes key physical data in a structured format, outlines general experimental protocols for their determination, and provides a visual representation of the molecule's key attributes.

Core Physical and Chemical Properties

4-Ethynylbenzyl alcohol is a bifunctional organic compound containing both a terminal alkyne and a primary alcohol functional group attached to a benzene ring. These features make it a valuable building block in organic synthesis, particularly in the construction of more complex molecules through reactions such as click chemistry, coupling reactions, and esterification.

Data Presentation

The following table summarizes the key quantitative physical and chemical properties of 4-ethynylbenzyl alcohol.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈O | |

| Molecular Weight | 132.16 g/mol | |

| Melting Point | 40-44 °C | |

| Boiling Point | 239.6 ± 23.0 °C (at 760 Torr) | N/A |

| Density | 1.08 ± 0.1 g/cm³ | N/A |

| Appearance | Powder to crystal | N/A |

| CAS Number | 10602-04-7 | |

| SMILES String | OCc1ccc(cc1)C#C | |

| InChI Key | QCZORVSTESPHCO-UHFFFAOYSA-N | |

| pKa (Predicted) | 14.13 ± 0.10 | N/A |

| Flash Point | > 230 °F (> 110 °C) | N/A |

Spectroscopic Data

Experimental Protocols

The following sections describe generalized, standard laboratory procedures for determining the key physical properties of an organic compound like 4-ethynylbenzyl alcohol.

Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

A small amount of the crystalline 4-ethynylbenzyl alcohol is finely ground using a mortar and pestle.[1]

-

The powdered sample is packed into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[2]

-

The capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.

-

The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point, and then the heating rate is slowed to about 1-2 °C per minute.[2]

-

The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[2] A narrow range (e.g., 0.5-1.0 °C) is indicative of a pure compound.

Boiling Point Determination

For liquid compounds or solids that can be melted without decomposition, the boiling point is a key physical constant.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., oil bath or aluminum block)[3]

Procedure (Capillary Method):

-

A few milliliters of the liquid sample (or molten 4-ethynylbenzyl alcohol) are placed in a small test tube.[4]

-

A capillary tube is sealed at one end and placed, open end down, into the liquid.[3]

-

The test tube is attached to a thermometer and heated in a bath.[4]

-

As the temperature rises, air trapped in the capillary tube will bubble out.[5]

-

Heating is continued until a steady stream of bubbles emerges from the capillary. The heat is then removed.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Apparatus:

-

NMR spectrometer

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

Internal standard (e.g., Tetramethylsilane, TMS)

Procedure for ¹H and ¹³C NMR:

-

Approximately 5-10 mg of 4-ethynylbenzyl alcohol is dissolved in 0.5-0.7 mL of a suitable deuterated solvent in a clean vial.[7]

-

A small amount of TMS is added as an internal reference (δ = 0.00 ppm).[8]

-

The solution is transferred to an NMR tube.[7]

-

The tube is placed in the NMR spectrometer, and the magnetic field is shimmed to achieve homogeneity.

-

The ¹H and ¹³C NMR spectra are acquired. For ¹³C NMR, proton-decoupled spectra are typically obtained to simplify the signals to single lines for each unique carbon atom.[9]

Expected ¹H NMR Signals for 4-Ethynylbenzyl Alcohol:

-

A singlet for the terminal alkyne proton (-C≡C-H).

-

A singlet for the benzylic protons (-CH₂OH).

-

A singlet for the alcohol proton (-OH), which may be broad and can exchange with D₂O.

-

Two doublets in the aromatic region, corresponding to the two sets of chemically non-equivalent aromatic protons.

Expected ¹³C NMR Signals for 4-Ethynylbenzyl Alcohol:

-

Signals for the two alkyne carbons.

-

A signal for the benzylic carbon (-CH₂OH).

-

Four signals in the aromatic region (two for the substituted carbons and two for the unsubstituted carbons).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Apparatus:

-

FTIR spectrometer

-

Sample holder (e.g., salt plates (NaCl or KBr) or an ATR accessory)

-

Volatile solvent (if preparing a thin film)

Procedure (Thin Solid Film Method):

-

A small amount of 4-ethynylbenzyl alcohol is dissolved in a few drops of a volatile solvent like methylene chloride or acetone.[10]

-

A drop of this solution is placed on a salt plate, and the solvent is allowed to evaporate, leaving a thin film of the solid compound.[10]

-

The salt plate is placed in the sample holder of the FTIR spectrometer.[10]

-

The IR spectrum is recorded.

Expected Characteristic IR Absorptions for 4-Ethynylbenzyl Alcohol:

-

A strong, broad absorption in the range of 3200-3600 cm⁻¹ due to the O-H stretch of the alcohol.

-

A sharp, strong absorption around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne.

-

A weak to medium absorption in the range of 2100-2260 cm⁻¹ for the C≡C triple bond stretch.

-

A strong absorption between 1000-1260 cm⁻¹ for the C-O stretch of the primary alcohol.

-

Absorptions in the 1450-1600 cm⁻¹ region due to C=C stretching in the aromatic ring.

-

C-H stretching absorptions for the aromatic and benzylic protons.

Mandatory Visualization

The following diagram illustrates the key physical properties associated with the molecular structure of 4-ethynylbenzyl alcohol.

References

- 1. byjus.com [byjus.com]

- 2. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 3. byjus.com [byjus.com]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. jove.com [jove.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. benchchem.com [benchchem.com]

- 8. web.mit.edu [web.mit.edu]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. orgchemboulder.com [orgchemboulder.com]

Solubility Profile of (4-ethynylphenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (4-ethynylphenyl)methanol, a versatile building block in pharmaceutical and materials science. Due to the limited availability of precise quantitative solubility data in public literature, this document combines theoretical considerations, and qualitative descriptions, with solubility data from structurally analogous compounds to offer a reliable estimation of its behavior in common laboratory solvents.

Core Concepts: Molecular Structure and Polarity

This compound (C₉H₈O) possesses a bifunctional chemical structure that dictates its solubility. The molecule incorporates a polar hydroxyl (-OH) group, capable of forming hydrogen bonds, and a larger, nonpolar ethynylphenyl group. This amphiphilic nature suggests a nuanced solubility profile, with potential for miscibility in a range of solvents depending on their polarity. The terminal alkyne group also contributes to its chemical reactivity and potential for specific solvent interactions.

Estimated Solubility of this compound

The following table summarizes the estimated solubility of this compound in a variety of common laboratory solvents, categorized by their polarity. The estimations are derived from the known solubility of benzyl alcohol and phenylacetylene, which represent the two key structural components of the target molecule.

| Solvent Classification | Solvent | Polarity Index (P') | Estimated Solubility of this compound | Rationale for Estimation |

| Polar Protic | Water | 10.2 | Low | The polar hydroxyl group allows for some water solubility through hydrogen bonding, similar to benzyl alcohol's moderate solubility (approx. 4 g/100 mL)[1][2]. However, the large, nonpolar ethynylphenyl group, akin to the insoluble phenylacetylene[3][4][5], significantly reduces aqueous solubility. |

| Methanol | 5.1 | High | The alcohol group of methanol can act as both a hydrogen bond donor and acceptor, effectively solvating the hydroxyl group of this compound. The small alkyl chain of methanol does not significantly hinder interaction with the nonpolar part of the molecule. | |

| Ethanol | 4.3 | High | Similar to methanol, ethanol is an excellent solvent for both benzyl alcohol and phenylacetylene, indicating good solvation of both the polar and nonpolar moieties of this compound[1][6]. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | High | DMSO is a strong hydrogen bond acceptor and has a high dielectric constant, making it an excellent solvent for a wide range of organic compounds, including those with polar functional groups. |

| Acetonitrile | 5.8 | Moderate to High | Acetonitrile is a polar aprotic solvent capable of dissolving a wide range of compounds. It is expected to effectively solvate this compound. | |

| Acetone | 5.1 | High | Acetone is a versatile solvent that is miscible with both water and many organic solvents. It is known to dissolve both benzyl alcohol and phenylacetylene, suggesting high solubility for this compound[1][3][6]. | |

| Tetrahydrofuran (THF) | 4.0 | High | THF is a less polar ether that is a good solvent for many organic compounds. It is expected to readily dissolve this compound. | |

| Ethyl Acetate | 4.4 | Moderate to High | Ethyl acetate is a moderately polar solvent that is a good solvent for many organic compounds. | |

| Nonpolar | Dichloromethane (DCM) | 3.1 | High | As a halogenated solvent, DCM is effective at dissolving a wide range of organic compounds with varying polarities. |

| Toluene | 2.4 | Moderate to High | The aromatic nature of toluene will favorably interact with the phenyl ring of this compound, while its low polarity will accommodate the nonpolar ethynyl group. | |

| Diethyl Ether | 2.8 | High | Diethyl ether is a common solvent for organic compounds and is known to be miscible with both benzyl alcohol and phenylacetylene[1][2][6]. | |

| Hexane | 0.1 | Low to Moderate | While the nonpolar nature of hexane will interact favorably with the ethynylphenyl group, it is a poor solvent for the polar hydroxyl group, likely resulting in limited solubility. |

Experimental Protocol for Solubility Determination

For precise quantification of this compound solubility, the following experimental protocol, based on the isothermal shake-flask method, is recommended.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature incubator/shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved solid particles.

-

Record the exact volume of the filtrate.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method (HPLC or GC).

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using the chosen analytical method.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualizing the Workflow

The following diagrams illustrate the logical workflow for assessing the solubility of this compound.

Caption: A flowchart of the experimental workflow for determining solubility.

Caption: A logical diagram for the solvent selection process.

References

An In-depth Technical Guide to the Synthesis and Purification of (4-ethynylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of (4-ethynylphenyl)methanol, a versatile building block in medicinal chemistry and materials science.[1] The presence of both a reactive ethynyl group and a primary alcohol allows for a wide range of subsequent chemical modifications, making it a valuable intermediate in the synthesis of complex molecules.[1] This document details common synthetic routes, purification protocols, and includes quantitative data to support reproducibility.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a multi-step process involving the formation of a carbon-carbon bond via a Sonogashira coupling reaction, followed by the deprotection of the terminal alkyne. An alternative strategy involves the reduction of an aldehyde precursor.

Synthetic Strategy 1: Sonogashira Coupling followed by Deprotection

This is a widely used and reliable method that starts with a halogenated benzyl alcohol derivative. The key step is the palladium-copper co-catalyzed Sonogashira coupling of a protected alkyne with an aryl halide.[2][3]

Experimental Protocol:

Step 1: Synthesis of (4-((trimethylsilyl)ethynyl)phenyl)methanol

-

To a solution of 4-bromobenzyl alcohol (1.0 eq) in a suitable solvent such as triethylamine or a mixture of toluene and triethylamine, add trimethylsilylacetylene (1.1 - 1.5 eq).[4][5]

-

Add the palladium catalyst, for example, bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 - 0.05 eq), and the copper(I) iodide (CuI) co-catalyst (0.04 - 0.1 eq).[5][6]

-

The reaction mixture is typically stirred at room temperature or slightly elevated temperatures (e.g., 80°C) under an inert atmosphere (e.g., argon) for several hours (typically 18h) until the starting material is consumed, as monitored by thin-layer chromatography (TLC).[5]

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated.

-

The crude product is purified by silica gel column chromatography using a solvent system such as petroleum ether/ethyl acetate (4/1) to afford (4-((trimethylsilyl)ethynyl)phenyl)methanol.[7] A yield of 66% has been reported for a similar synthesis starting from 4-iodobenzyl alcohol.[7]

Step 2: Deprotection to this compound

-

Dissolve the (4-((trimethylsilyl)ethynyl)phenyl)methanol (1.0 eq) in a solvent such as methanol or tetrahydrofuran (THF).

-

Add a base like potassium carbonate (K₂CO₃) or a fluoride source such as tetrabutylammonium fluoride (TBAF).[4][8]

-

Stir the reaction at room temperature for 1-3 hours, monitoring the progress by TLC.

-

Once the reaction is complete, the solvent is removed in vacuo.

-

The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude this compound.

-

Further purification can be achieved by column chromatography or recrystallization.

Synthetic Strategy 2: Reduction of 4-ethynylbenzaldehyde

This approach involves the initial synthesis of 4-ethynylbenzaldehyde, which is then reduced to the corresponding alcohol.

Experimental Protocol:

Step 1: Synthesis of 4-ethynylbenzaldehyde

-

4-Ethynylbenzaldehyde can be prepared via the Sonogashira coupling of 4-bromobenzaldehyde with trimethylsilylacetylene, followed by deprotection of the trimethylsilyl group with a base.[4]

Step 2: Reduction to this compound

-

Dissolve 4-ethynylbenzaldehyde (1.0 eq) in a suitable solvent, such as methanol or ethanol, at 0°C.

-

Slowly add a reducing agent, for example, sodium borohydride (NaBH₄) (1.0 - 1.5 eq), in portions.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of water or a dilute acid solution (e.g., 1 M HCl).

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

Quantitative Data Summary

| Synthetic Step | Starting Material | Key Reagents | Solvent | Yield | Purity | Reference |

| (4-((trimethylsilyl)ethynyl)phenyl)methanol Synthesis | 4-Iodobenzyl alcohol | Trimethylsilylacetylene, Pd(PPh₃)₄, CuI, Et₃N | THF | 66% | N/A | [7] |

| 4-Ethynylbenzaldehyde Synthesis | 4-Bromobenzaldehyde | Trimethylsilylacetylene, Pd catalyst, Cu catalyst, Base | N/A | N/A | N/A | [4] |

| Reduction of 4-ethynylbenzaldehyde | 4-Ethynylbenzaldehyde | Sodium borohydride | Methanol/Ethanol | N/A | N/A | General |

N/A: Data not available in the provided search results.

Purification of this compound

Purification is a critical step to obtain this compound of high purity, which is essential for subsequent applications. The two most common methods are column chromatography and recrystallization.

Column Chromatography

Silica gel column chromatography is an effective method for purifying this compound from reaction byproducts and unreacted starting materials.[9][10][11]

Experimental Protocol:

-

Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent system.[9][11]

-

Pack a glass column with the slurry.[10]

-

Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel column.[9]

-

Elute the column with an appropriate solvent system. A common system is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[7][12] A gradient elution may be employed for better separation.[11]

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Recommended Solvent Systems for Column Chromatography

| Solvent System | Ratio | Application Notes | References |

| Petroleum Ether / Ethyl Acetate | 4:1 | Used for the purification of the silyl-protected precursor. | [7] |

| n-Hexane / Chloroform | 4:1 | General system for purification of similar compounds. | [13] |

| n-Hexane / Ethyl Acetate | 3:1 | Another common eluent for purifying final compounds. | [13] |

Recrystallization

Recrystallization is a technique used to purify solid compounds.[14] It relies on the difference in solubility of the compound and impurities in a particular solvent or solvent mixture at different temperatures.[14]

Experimental Protocol:

-

Select a suitable solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[14][15] Mixed solvent systems, such as methanol/water or ethanol/water, can also be effective.[16]

-

Dissolve the crude this compound in the minimum amount of the hot solvent.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cooling in an ice bath can maximize the yield of the crystals.

-

Collect the purified crystals by suction filtration.

-

Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

-

Dry the crystals under vacuum.

Diagrams

Caption: Synthetic pathway for this compound via Sonogashira coupling.

Caption: Synthesis of this compound via reduction of the aldehyde.

Caption: General workflow for the purification of this compound.

References

- 1. a2bchem.com [a2bchem.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. 4-Ethynylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 4-ETHYNYLBENZYL ALCOHOL 97 synthesis - chemicalbook [chemicalbook.com]

- 8. organic-synthesis.com [organic-synthesis.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. youtube.com [youtube.com]

- 11. orgsyn.org [orgsyn.org]

- 12. Chromatography [chem.rochester.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mt.com [mt.com]

- 15. Reagents & Solvents [chem.rochester.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

Spectroscopic and Structural Elucidation of (4-ethynylphenyl)methanol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of (4-ethynylphenyl)methanol, a versatile building block in pharmaceutical and materials science research. This document outlines the key nuclear magnetic resonance (NMR) and infrared (IR) spectral data, detailed experimental protocols for their acquisition, and a structural representation to aid researchers and scientists in its application.

Introduction

This compound, also known as 4-ethynylbenzyl alcohol, is a bifunctional organic compound featuring both a reactive terminal alkyne and a primary alcohol functional group. This unique combination makes it a valuable precursor in a variety of chemical transformations, including Sonogashira coupling, click chemistry, and esterification reactions. Accurate and detailed spectral data are crucial for its unambiguous identification and for monitoring its reactivity in synthetic applications. This guide presents a consolidated resource for the NMR and IR spectroscopic characterization of this important molecule.

Molecular Structure and Key Spectroscopic Correlations

The structure of this compound, with its key functional groups, is presented below. The diagram also illustrates the expected correlations between the molecular structure and its spectroscopic signatures.

Caption: Molecular structure of this compound with key functional groups highlighted.

Quantitative Spectral Data

The following tables summarize the key quantitative data from the ¹H NMR, ¹³C NMR, and IR spectra of this compound.

¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

| Data not available | - | - | - |

¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

| Data not available | - |

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available | - | - |

| Data not available | - | - |

| Data not available | - | - |

| Data not available | - | - |

| Data not available | - | - |

Experimental Protocols

The following are generalized experimental protocols for obtaining high-quality NMR and IR spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1.1. Sample Preparation

-

Weigh approximately 10-20 mg of this compound into a clean, dry vial.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆).

-

Ensure the sample is fully dissolved. If necessary, gently warm the vial or use a vortex mixer.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

-

Cap the NMR tube securely.

4.1.2. Data Acquisition

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Nucleus: ¹H

-

Solvent: CDCl₃ (referenced to residual CHCl₃ at 7.26 ppm) or DMSO-d₆ (referenced to residual DMSO at 2.50 ppm).

-

Number of Scans: 16-32

-

Relaxation Delay: 1-2 seconds

-

Pulse Angle: 30-45 degrees

-

-

¹³C NMR:

-

Nucleus: ¹³C

-

Solvent: CDCl₃ (referenced to the center of the triplet at 77.16 ppm) or DMSO-d₆ (referenced to the center of the septet at 39.52 ppm).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds

-

Technique: Proton-decoupled.

-

Infrared (IR) Spectroscopy

4.2.1. Sample Preparation (FTIR, Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

-

Place a small amount of solid this compound directly onto the center of the ATR crystal.

-

Use the pressure arm to apply consistent pressure to the sample, ensuring good contact with the crystal.

4.2.2. Sample Preparation (FTIR, KBr Pellet)

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

4.2.3. Sample Preparation (FTIR, Melt on a Salt Plate)

-

Gently warm a small sample of this compound on a KBr or NaCl salt plate until it melts to form a thin film.

-

Place a second salt plate on top to create a capillary film.

4.2.4. Data Acquisition

-

Instrument: A Fourier-transform infrared (FTIR) spectrometer.

-

Mode: Transmittance or Absorbance.

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty ATR crystal or the KBr pellet holder should be collected prior to sample analysis and subtracted from the sample spectrum.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized batch of this compound.

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic characterization of this compound. While specific, experimentally-derived peak data is not currently available in widespread public databases, the provided protocols and structural information serve as a valuable resource for researchers working with this compound. It is recommended that researchers acquire and report detailed spectral data in their publications to contribute to a more comprehensive public repository of information for this important synthetic building block.

A Technical Guide to High-Purity (4-ethynylphenyl)methanol for Researchers and Drug Development Professionals

Introduction

(4-ethynylphenyl)methanol, also known as 4-ethynylbenzyl alcohol, is a versatile bifunctional building block of significant interest in medicinal chemistry and materials science. Its structure, featuring a terminal alkyne and a primary alcohol, allows for sequential or orthogonal functionalization, making it a valuable component in the synthesis of complex molecular architectures. This guide provides an in-depth overview of the commercial availability, synthesis, purification, and key applications of high-purity this compound, with a focus on its role in the development of targeted therapeutics.

Commercial Availability and Specifications

High-purity this compound is available from a range of commercial suppliers. The typical purity offered is between 95% and 98%, with higher purities available from select vendors. It is crucial for researchers to consult the supplier's Certificate of Analysis (CoA) to ascertain the exact purity, impurity profile, and the analytical methods used for quality control.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity Specification | Analytical Method |

| Sigma-Aldrich | 10602-04-7 | C₉H₈O | 132.16 | ≥97% | Varies by lot, CoA available |

| Tokyo Chemical Industry (TCI) | 10602-04-7 | C₉H₈O | 132.16 | >98.0% | Gas Chromatography (GC) |

| A2B Chem | 10602-04-7 | C₉H₈O | 132.16 | 95% | Not specified |

| Manchester Organics | 10602-04-7 | C₉H₈O | 132.16 | 95% | Not specified |

| BLD Pharm | 10602-04-7 | C₉H₈O | 132.16 | Not specified | NMR, HPLC, LC-MS, UPLC data available |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through a Sonogashira cross-coupling reaction.[1][2] This powerful carbon-carbon bond-forming reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[1]

Experimental Protocol: Synthesis via Sonogashira Coupling

This protocol describes the synthesis of this compound from 4-iodobenzyl alcohol and trimethylsilylacetylene, followed by desilylation.

Materials:

-

4-Iodobenzyl alcohol

-

Trimethylsilylacetylene

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine or diisopropylethylamine)

-

Anhydrous solvent (e.g., tetrahydrofuran or toluene)

-

Desilylating agent (e.g., potassium carbonate in methanol)

-

Silica gel for column chromatography

-

Eluent (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

Reaction Setup: To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 4-iodobenzyl alcohol, the palladium catalyst, and copper(I) iodide.

-

Solvent and Reagents Addition: Add the anhydrous solvent and the amine base to the flask. Stir the mixture until all solids are dissolved.

-

Alkyne Addition: Slowly add trimethylsilylacetylene to the reaction mixture at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically stirred at room temperature or slightly elevated temperatures until the starting material is consumed.

-

Workup: Upon completion, the reaction mixture is quenched with an aqueous solution (e.g., saturated ammonium chloride). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Desilylation: The crude silyl-protected intermediate is dissolved in a suitable solvent (e.g., methanol), and a desilylating agent (e.g., potassium carbonate) is added. The mixture is stirred at room temperature until the desilylation is complete (monitored by TLC or LC-MS).

-

Purification: The crude this compound is purified by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).[3][4][5] The fractions containing the pure product are collected and concentrated to yield high-purity this compound as a solid.

Key Applications in Drug Development

The unique bifunctional nature of this compound makes it a highly valuable linker in the construction of complex therapeutic agents. One of the most prominent applications is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Role in PROTACs

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][7] A PROTAC molecule consists of three components: a ligand that binds to the protein of interest (POI), a ligand for an E3 ligase, and a linker that connects the two ligands.[8]

This compound serves as a rigid and versatile linker component in PROTAC design. The terminal alkyne can be readily functionalized using "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach the E3 ligase ligand. The alcohol moiety can be converted to other functional groups to connect to the POI ligand. The rigidity of the phenyl group helps to control the spatial orientation of the two ligands, which is a critical factor in the formation of a productive ternary complex (POI-PROTAC-E3 ligase) and subsequent target degradation.[8] Prominent examples of PROTACs that incorporate ethynylphenyl-based linkers include dBET1 and the clinical candidate ARV-110.[7][9][10]

Visualizing the PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action of a PROTAC, highlighting the role of the linker derived from this compound.

References

- 1. Sonogashira Coupling [organic-chemistry.org]

- 2. synarchive.com [synarchive.com]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Chromatography [chem.rochester.edu]

- 5. bnorthrop.faculty.wesleyan.edu [bnorthrop.faculty.wesleyan.edu]

- 6. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide on the Safety, Handling, and Storage of (4-Ethynylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols, handling procedures, and storage requirements for (4-ethynylphenyl)methanol. The information is intended to support laboratory research and drug development activities by ensuring the safe and effective use of this compound.

Chemical and Physical Properties

This compound, also known as 4-ethynylbenzyl alcohol, is a versatile building block in chemical synthesis.[1] Its utility in constructing complex molecules for pharmaceuticals, agrochemicals, and materials science stems from the reactivity of its alkyne functional group.[1]

| Property | Value | Source(s) |

| CAS Number | 10602-04-7 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₉H₈O | [1][4][6] |

| Molecular Weight | 132.16 g/mol | [4] |

| Appearance | White to yellow or yellow-brown low melting solid or liquid | |

| Melting Point | 40-44 °C | [2] |

| Boiling Point | 239.6 °C at 760 mmHg | [2] |

| Flash Point | 109 °C | [2] |

Safety and Hazard Information

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

| Hazard Class | Category | GHS Code | Description | Source(s) |

| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed | [4] |

| Serious Eye Damage/Eye Irritation | 2A | H319 | Causes serious eye irritation | [4] |

Signal Word: Warning[4]

Hazard Pictograms:

Precautionary Statements:

A comprehensive list of precautionary statements is provided by the European Chemicals Agency (ECHA).[4] Key precautions include:

-

P264: Wash skin thoroughly after handling.[4]

-

P270: Do not eat, drink or smoke when using this product.[4][8]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

-

P301+P317: IF SWALLOWED: Get medical help.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P337+P317: If eye irritation persists: Get medical help.[4]

-

P501: Dispose of contents/container to an approved waste disposal plant.[4]

Handling and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, strict adherence to safety protocols during handling is essential. The following procedures are recommended based on guidelines for handling similar chemical structures, such as substituted benzyl alcohols and aryl acetylenes.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area.[9] The use of a chemical fume hood is strongly recommended to minimize inhalation exposure.[10]

-

Grounding: To prevent static discharge, which can be an ignition source for flammable vapors, ensure that containers and receiving equipment are properly grounded and bonded.[8][9] Use explosion-proof electrical and lighting equipment.[8][9]

Personal Protective Equipment (PPE)

A risk assessment should be performed for each specific procedure to determine the appropriate level of PPE. The following provides general guidance:

| PPE Category | Specification | Rationale | Source(s) |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects against splashes and eye irritation. | [10] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and absorption. | [10] |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | Minimizes skin exposure. | [10] |

| Respiratory Protection | Not typically required when handled in a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used. | Prevents inhalation of vapors. | [9] |

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling.[9]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[8][9]

-

Remove contaminated clothing and wash it before reuse.[10]

Storage

Proper storage of this compound is crucial for maintaining its stability and preventing accidents.

| Storage Condition | Recommendation | Source(s) |

| Temperature | Store at room temperature in a cool, dry place. | [6] |

| Light | Keep in a dark place. | [6] |

| Atmosphere | Store in a tightly sealed container. | [6][9] |

| Incompatibilities | Store away from strong oxidizing agents, strong bases, strong acids, acid anhydrides, and acid chlorides. | [8] |

First Aid and Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure | Source(s) |

| Ingestion | Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention. | [4][10] |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. | [10] |

| Skin Contact | Remove contaminated clothing. Wash skin immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops. | [10] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [10] |

Fire-Fighting Measures

While this compound has a relatively high flash point, it is a combustible liquid.

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical powder, or carbon dioxide. A water spray can be used to cool fire-exposed containers.[11]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: Upon combustion, it may produce carbon monoxide and carbon dioxide.[8] Vapors may form explosive mixtures with air.[11]

-

Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE. Avoid breathing vapors and contact with skin and eyes.[9]

-

Environmental Precautions: Prevent the material from entering drains and waterways.

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal.[8] Ventilate the area and wash the spill site after material pickup is complete.

Experimental Protocols and Workflows

General Workflow for Handling Air-Sensitive Reagents

The ethynyl group in this compound can be sensitive to air and moisture, particularly in the presence of certain catalysts or bases. Therefore, employing air-sensitive techniques is a good practice, especially in reactions involving this functional group.

References

- 1. a2bchem.com [a2bchem.com]

- 2. This compound | 10602-04-7 [sigmaaldrich.com]

- 3. This compound | 10602-04-7 [sigmaaldrich.com]

- 4. This compound | C9H8O | CID 11170993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. 10602-04-7|this compound|BLD Pharm [bldpharm.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. aggiefab.tamu.edu [aggiefab.tamu.edu]

- 9. aglayne.com [aglayne.com]

- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. carlroth.com [carlroth.com]

literature review on the applications of (4-ethynylphenyl)methanol

An In-depth Technical Guide to the Applications of (4-ethynylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This compound, also known as 4-ethynylbenzyl alcohol, is a bifunctional organic compound that has emerged as a crucial and versatile building block in modern chemical synthesis. Its structure, featuring both a terminal alkyne and a primary alcohol (hydroxymethyl group) on a stable phenyl ring, provides two orthogonal points for chemical modification. This unique characteristic makes it a highly valuable intermediate in the fields of medicinal chemistry, materials science, and drug discovery for constructing complex molecular architectures and functionalized systems.

This technical guide provides a comprehensive review of the synthesis, properties, and core applications of this compound, complete with experimental protocols and quantitative data to support researchers in its practical application.

Chemical and Physical Properties

This compound is a stable, solid compound under standard conditions. Its key physical and chemical properties, compiled from various chemical databases, are summarized below for easy reference.[1][2][3]

| Property | Value |

| CAS Number | 10602-04-7 |

| Molecular Formula | C₉H₈O |

| Molecular Weight | 132.16 g/mol |

| IUPAC Name | This compound |

| Synonyms | 4-Ethynylbenzyl alcohol, 4-hydroxymethylphenylacetylene |

| Appearance | White to light yellow crystalline powder |

| SMILES | C#CC1=CC=C(C=C1)CO |

| XLogP3 | 1.5 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 2 |

Synthesis of this compound

The most common laboratory synthesis of this compound involves a two-step process starting from a halogenated precursor, typically (4-bromophenyl)methanol. The first step is a Sonogashira cross-coupling reaction to introduce the alkyne group in a protected form, followed by a deprotection step.[4]

Caption: Synthesis pathway for this compound.

Quantitative Data for Synthesis

The yields for the two-step synthesis are reported to be high, making this a reliable method for producing the target compound.

| Step | Reaction | Reported Yield |

| 1 | Sonogashira Coupling | 66% |

| 2 | Silyl Group Deprotection | 100% |

Detailed Experimental Protocol: Synthesis

The following protocol is adapted from established synthetic procedures.[4]

Step 1: Synthesis of (4-((trimethylsilyl)ethynyl)phenyl)methanol

-

To an anhydrous solution of triethylamine (TEA), add (4-bromophenyl)methanol (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.05 eq), and P(t-Bu)₃ (0.05 eq) under an inert nitrogen atmosphere.

-

Stir the resulting mixture for 5 minutes.

-

Add ethynyltrimethylsilane (2.0 eq) dropwise to the reaction vessel.

-

Heat the mixture in a microwave reactor at 130 °C for 4 hours.

-

After cooling to room temperature, filter the mixture through celite and concentrate the filtrate under reduced pressure.

-

Extract the residue with ethyl acetate and water (3x). Combine the organic layers.

-

Wash the combined organic layer with brine, dry over anhydrous Na₂SO₄, filter, and purify by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 4/1) to yield the product as a brown oil.

Step 2: Synthesis of this compound

-

Dissolve (4-((trimethylsilyl)ethynyl)phenyl)methanol (1.0 eq) in tetrahydrofuran (THF) and cool the solution to 0 °C.

-

Add tetrabutylammonium fluoride (TBAF) (2.0 eq) in a single portion.

-

Allow the reaction to stir and warm to room temperature over 3 hours.

-

Concentrate the mixture under reduced pressure.

-

Extract the residue with ethyl acetate and water (3x). Combine the organic layers.

-

Wash the combined organic layer with brine, dry over anhydrous Na₂SO₄, filter, and purify by silica gel column chromatography (eluent: petroleum ether/ethyl acetate = 4/1) to yield the final product.

Core Applications and Chemical Reactivity

The utility of this compound stems from its two distinct reactive sites. The terminal alkyne is a substrate for powerful coupling reactions, while the hydroxymethyl group allows for conventional alcohol chemistry. This bifunctionality enables its use as a versatile linker or as a foundational scaffold.[1]

References

Methodological & Application

Application Note: Sonogashira Coupling Protocol for the Synthesis of Diarylalkynes using (4-ethynylphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, is fundamental in the synthesis of complex molecules within the pharmaceutical, natural product, and materials science fields.[1][3] The mild reaction conditions, including the possibility of conducting the reaction at room temperature and in aqueous media, tolerate a wide range of functional groups, making it a versatile tool in organic synthesis.[1][4] (4-ethynylphenyl)methanol is a valuable building block, and its coupling via the Sonogashira reaction provides a direct route to functionalized diarylalkynes, which are key intermediates in the synthesis of various biologically active compounds and organic materials.

This application note provides a detailed protocol for the Sonogashira coupling of this compound with an aryl halide. It includes reaction conditions, a step-by-step experimental procedure, and a summary of quantitative data to guide researchers in successfully applying this methodology.

Reaction Scheme

Experimental Protocol

This protocol is a representative procedure based on established Sonogashira coupling methodologies. Optimization may be required for specific aryl halide substrates.

Materials:

-

This compound

-

Aryl halide (e.g., iodobenzene, bromobenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), toluene, dimethylformamide (DMF))

-

Standard glassware for inert atmosphere techniques (e.g., Schlenk flask, condenser)

-

Magnetic stirrer and heating plate

-

Solvents for workup and purification (e.g., ethyl acetate, hexane, dichloromethane)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an argon or nitrogen atmosphere, add the aryl halide (1.0 eq), this compound (1.1 - 1.5 eq), the palladium catalyst (0.01 - 0.05 eq), and copper(I) iodide (0.02 - 0.1 eq).

-

Solvent and Base Addition: Add the anhydrous solvent (e.g., THF, 5-10 mL per mmol of aryl halide) followed by the amine base (e.g., triethylamine, 2.0 - 3.0 eq) via syringe.

-

Reaction Execution: Stir the reaction mixture at room temperature or heat to a specified temperature (typically between 50-100 °C). The optimal temperature and reaction time will depend on the reactivity of the aryl halide.[5]

-

Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate.

-

Filter the mixture through a pad of celite to remove the catalyst residues, washing the pad with the same solvent.

-

Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired coupled product.

Data Presentation

The following table summarizes typical quantitative parameters for Sonogashira coupling reactions, which can be adapted for the coupling of this compound.

| Parameter | Typical Range | Notes |

| This compound (eq) | 1.1 - 1.5 | A slight excess of the alkyne is commonly used to ensure complete consumption of the aryl halide. |

| Palladium Catalyst Loading (mol%) | 1 - 5 | Common catalysts include Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄.[5] |

| Copper(I) Iodide Loading (mol%) | 2 - 10 | Acts as a co-catalyst to facilitate the reaction.[6] |

| Base (eq) | 2 - 3 | Triethylamine or diisopropylamine are frequently used. The base also often serves as a co-solvent. |

| Solvent | THF, Toluene, DMF | The choice of solvent can influence reaction rate and yield. |

| Temperature (°C) | 25 - 100 | Aryl iodides often react at room temperature, while aryl bromides may require heating.[5] |

| Reaction Time (h) | 2 - 24 | Dependent on substrate reactivity and reaction temperature. |

| Yield (%) | 70 - 95 | Isolated yields are highly substrate-dependent. |

Visualizations

Sonogashira Coupling Catalytic Cycle

The Sonogashira reaction proceeds through two interconnected catalytic cycles involving palladium and copper.[7]

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Workflow

The following diagram illustrates the general workflow for the Sonogashira coupling experiment.

Caption: General experimental workflow for the Sonogashira coupling.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]

- 5. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sonogashira Coupling [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for (4-ethynylphenyl)methanol in Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and reliable method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[1][2][3] This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide variety of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[4][5] (4-ethynylphenyl)methanol is a versatile building block that incorporates a reactive alkyne group and a functional hydroxymethyl group, allowing for the straightforward introduction of a phenylmethanol moiety into target molecules. The resulting triazole products can serve as stable linkers or as pharmacologically active scaffolds.

These application notes provide detailed protocols for the use of this compound in CuAAC reactions, guidance on reaction optimization, and methods for the characterization of the resulting triazole products.

Core Concepts and Workflow

The CuAAC reaction involves the [3+2] cycloaddition of a terminal alkyne, such as this compound, and an azide in the presence of a copper(I) catalyst. The catalytically active Cu(I) species can be introduced directly as a salt (e.g., CuI, CuBr) or generated in situ from a copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate.[2]

References

- 1. Click Chemistry in Drug Discovery [sigmaaldrich.com]

- 2. Click Chemistry [organic-chemistry.org]

- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. alliedacademies.org [alliedacademies.org]

Application Notes and Protocols: (4-ethynylphenyl)methanol as a Bifunctional Linker in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-ethynylphenyl)methanol is a versatile bifunctional linker that holds significant promise in the field of bioconjugation, particularly in the construction of antibody-drug conjugates (ADCs). Its utility stems from the presence of two distinct functional groups: a terminal ethynyl (alkyne) group and a primary alcohol (methanol) group. The ethynyl group serves as a handle for bioorthogonal "click chemistry," specifically the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the precise attachment of the linker to azide-modified biomolecules such as antibodies.[1][2][3] The methanol group provides a site for the covalent attachment of a variety of payloads, including cytotoxic drugs, fluorescent dyes, or imaging agents, typically after activation.

This document provides detailed application notes and protocols for the use of this compound as a bifunctional linker in the preparation of bioconjugates. It covers the activation of the linker, attachment of a payload, conjugation to an antibody, and subsequent purification and characterization of the resulting conjugate.

Proposed Bioconjugation Workflow

The overall workflow for utilizing this compound as a bifunctional linker in the synthesis of an antibody-drug conjugate (ADC) can be conceptualized in three main stages:

-

Linker-Payload Synthesis: Activation of the hydroxyl group of this compound and subsequent conjugation to a payload molecule.

-

Bioconjugation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) of the alkyne-functionalized payload to an azide-modified antibody.

-

Purification and Analysis: Purification of the ADC and comprehensive characterization to determine key quality attributes such as drug-to-antibody ratio (DAR) and stability.

Experimental Protocols

Protocol 1: Activation of this compound and Payload Conjugation

This protocol describes a general method for activating the hydroxyl group of this compound as a p-nitrophenyl carbonate, followed by conjugation to an amine-containing payload.

Materials:

-

This compound

-

Di(4-nitrophenyl) carbonate

-

Pyridine

-

Dichloromethane (DCM), anhydrous

-

Amine-containing payload (e.g., a cytotoxic drug with a primary or secondary amine)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Activation of this compound: a. Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). b. Add di(4-nitrophenyl) carbonate (1.2 equivalents) and pyridine (1.2 equivalents). c. Stir the reaction at room temperature for 12-16 hours, monitoring by thin-layer chromatography (TLC). d. Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the resulting activated linker, (4-ethynylphenyl)methyl (4-nitrophenyl) carbonate, by silica gel column chromatography.

-

Conjugation to an Amine-Containing Payload: a. Dissolve the amine-containing payload (1 equivalent) and the activated linker (1.1 equivalents) in anhydrous DMF. b. Add DIPEA (2 equivalents) to the solution. c. Stir the reaction at room temperature for 4-6 hours, monitoring by TLC or LC-MS. d. Upon completion, dilute the reaction with ethyl acetate and wash with water and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. f. Purify the alkyne-functionalized payload by silica gel column chromatography or preparative HPLC.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the conjugation of the alkyne-functionalized payload to an azide-modified antibody.

Materials:

-

Azide-modified antibody in phosphate-buffered saline (PBS), pH 7.4

-

Alkyne-functionalized payload (from Protocol 1)

-

Catalyst Stock Solutions:

-

Dimethyl sulfoxide (DMSO)

-

Desalting columns or dialysis cassettes for purification.

Procedure:

-

Prepare a 10 mM stock solution of the alkyne-functionalized payload in DMSO.

-

In a microcentrifuge tube, combine the azide-modified antibody with a 4 to 10-fold molar excess of the alkyne-payload.[4] The final DMSO concentration should not exceed 10%.

-

In a separate tube, prepare the copper catalyst complex by mixing the 20 mM CuSO₄ solution and the 50 mM THPTA solution in a 1:2.5 molar ratio. Let it stand for 5 minutes.

-

Add the copper-THPTA complex to the antibody-payload mixture. A final concentration of 1-2 mM copper is recommended.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.

-

Gently mix and incubate the reaction at room temperature for 1-4 hours, protected from light.

-

Quench the reaction by adding 5 mM EDTA.

-

Remove unreacted payload and catalyst components by passing the reaction mixture through a desalting column equilibrated with PBS or by dialysis against PBS.[5]

Protocol 3: ADC Purification and Characterization

Purification:

Further purification of the ADC can be achieved using various chromatography techniques to remove aggregates and unconjugated antibody.

-

Size Exclusion Chromatography (SEC): Effective for removing aggregates and residual small molecules.[5][]

-

Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on the hydrophobicity conferred by the conjugated payload, allowing for the isolation of ADCs with a specific drug-to-antibody ratio (DAR).[][8]

-

Ion-Exchange Chromatography (IEX): Can be used to remove charged variants and impurities.[]

Characterization:

-

Drug-to-Antibody Ratio (DAR) Analysis: DAR is a critical quality attribute of an ADC.[][9][10]

-

UV-Vis Spectroscopy: A simple method to estimate the average DAR by measuring the absorbance at 280 nm (for the antibody) and at the λmax of the payload.[8]

-

Hydrophobic Interaction Chromatography (HIC): Provides information on the distribution of different DAR species.[][8]

-

Mass Spectrometry (MS): The most accurate method for determining DAR. Techniques include native MS for intact ADCs and LC-MS after fragmentation.[9]

-

-

Stability Assessment:

-

In Vitro Plasma Stability: The ADC is incubated in plasma from a relevant species (e.g., human, mouse) at 37°C over a time course. Samples are analyzed by LC-MS to monitor for payload release.[11][12]

-

Lysosomal Stability: The ADC is incubated with lysosomal fractions to assess the release of the payload in a simulated intracellular environment.[13]

-